molecular formula C9H12BrN B8455890 N-(3-bromopropyl)aniline

N-(3-bromopropyl)aniline

Cat. No.: B8455890
M. Wt: 214.10 g/mol
InChI Key: RMDNYQBACQKIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromopropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bromopropyl aniline typically involves the alkylation of aniline with bromopropane derivatives. One common method is the reaction of aniline with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) in a dimethyl sulfoxide (DMSO) solvent. The reaction is carried out at elevated temperatures (60-80°C) to yield N-(3-bromopropyl)aniline .

Industrial Production Methods: Industrial production of bromopropyl aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-bromopropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substituted anilines
  • Nitroanilines
  • Coupled aromatic compounds

Scientific Research Applications

N-(3-bromopropyl)aniline finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of bromopropyl aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Uniqueness: N-(3-bromopropyl)aniline’s unique structure, with a bromine atom on a propyl chain attached to an aniline moiety, provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

N-(3-bromopropyl)aniline

InChI

InChI=1S/C9H12BrN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2

InChI Key

RMDNYQBACQKIKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred ice-cold solution of 2,4,6-trimethylaniline (13.5 g, 100 mmol) in dioxane (50 mL) under argon was added 1.2 equivalents of 1.6 M n-BuLi in hexane drop-wise. The brown mixture was allowed to warm up to room temperature during 1 h. At the end 50 mL (approx. 5 equiv.) of 1,3-dibromopropane was added in one lot and stirred for 42 h. Precipitated LiBr was filtered and the volatiles were removed in vacuo. The residue was partitioned between ethyl acetate (300 mL) and water (3×100 mL). The organic layer was dried (Na2SO4) and evaporated to give the crude product whose purity by LC-MS analysis was 61%. Silica gel chromatography of the crude product with acetone/hexane (1:9) as eluent gave pure bromopropyl aniline (3.3 g) and an impure fraction which upon crystallization from ethyl acetate hexane gave an additional 2.4 g. (22% yield). LC/MS: tR=1.2 min; [M+H]=256, 258 (bromine pattern), 1H NMR (CD3OD) δ 7.07 (2 H, s), 3.59 (2 H, t, Jvic=6.4 Hz), 3.51 (2 H, t, Jvic=8.1 Hz), 2.46 (6 H, s), 2.45–2.38 (2 H, m), 2.30 (3 H, s).
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